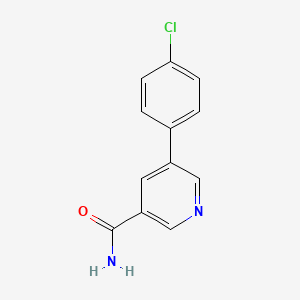

5-(4-Chlorophenyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1356110-72-9 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |

InChI Key |

XTTINCMHAARQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl Nicotinamide and Its Direct Precursors

Established Synthetic Pathways for the Nicotinamide (B372718) Scaffold

The construction of the nicotinamide core is a fundamental aspect of the synthesis of 5-(4-Chlorophenyl)nicotinamide. Classical methods often rely on the activation of nicotinic acid or its derivatives to facilitate amide bond formation.

Routes via Nicotinoyl Chloride Intermediates

A common and well-established method for synthesizing nicotinamides involves the use of nicotinoyl chloride as a highly reactive intermediate. mdpi.comresearchgate.netresearchgate.net This approach begins with the conversion of nicotinic acid to nicotinoyl chloride, typically by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). mdpi.comprepchem.com The resulting acid chloride is then reacted with an appropriate amine to form the desired amide.

The general reaction is as follows: Nicotinic acid + SOCl₂ → Nicotinoyl chloride hydrochloride Nicotinoyl chloride hydrochloride + Amine → Nicotinamide derivative + HCl

This method is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields of the final product. mdpi.com The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the hydrogen chloride gas produced during the reaction. prepchem.com

Amidation Reactions in this compound Synthesis

Amidation reactions are central to the formation of the nicotinamide bond. Beyond the use of nicotinoyl chloride, direct coupling methods are also employed. These often involve activating the carboxylic acid group of a nicotinic acid precursor with coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) can facilitate the direct formation of the amide bond from a carboxylic acid and an amine under milder conditions than the acid chloride route. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can effectively utilize these powerful tools.

Suzuki-Miyaura Coupling in Aryl-Nicotinamide Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the context of this compound synthesis, this reaction is instrumental in introducing the 4-chlorophenyl group at the 5-position of the pyridine (B92270) ring.

A typical Suzuki-Miyaura coupling strategy for this synthesis would involve the reaction of a 5-halonicotinamide (e.g., 5-bromonicotinamide) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

Table 1: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Example(s) |

| Aryl Halide | Electrophilic partner | 5-Bromonicotinamide |

| Organoboron Reagent | Nucleophilic partner | 4-Chlorophenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand |

| Base | Activates the organoboron reagent and neutralizes byproducts | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Provides the reaction medium | Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF), often with water |

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands for the palladium catalyst can be crucial for the efficiency of the reaction, especially with less reactive aryl chlorides. libretexts.orgnih.gov

Derivatization Strategies of the Nicotinamide Moiety

Once this compound is synthesized, its nicotinamide moiety offers several avenues for further chemical modification to create a library of related compounds. rsc.org These derivatization strategies can be used to modulate the molecule's physicochemical properties and biological activity.

The amide nitrogen of the nicotinamide can be alkylated or acylated. The pyridine ring itself can undergo further functionalization, although the existing substituents will direct the position of any new groups. The reactivity of the pyridine nitrogen towards quaternization or N-oxide formation is also a potential site for modification. Additionally, the structure of the pyridine moiety plays a significant role in the orientation of the adenine (B156593) ring and can affect cooperativity in biological systems. nih.gov

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its intermediates are critical steps to ensure the purity of the final product. Common techniques employed include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. For nicotinamide derivatives, solvents like ethanol (B145695) are often used. mdpi.com

Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds based on their polarity. A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, reverse-phase HPLC is a powerful tool. nih.gov It separates compounds based on their hydrophobicity. An analytical HPLC method can also be developed to assess the purity of the synthesized compounds. nih.gov

Extraction and Washing: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. Washing the organic layer with aqueous solutions of acid, base, or brine can remove specific types of impurities. prepchem.com

The selection of the purification method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the desired level of purity. For instance, a process for purifying nicotinamide contaminated with nicotinic acid involves suspending the mixture in a solvent like benzene (B151609) and treating it with an amine that reacts with the acid to form a soluble salt, allowing the pure nicotinamide to be recovered by filtration. google.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation of 5 4 Chlorophenyl Nicotinamide

Chromatographic Techniques for Compound Analysis

Chromatography is fundamental to separating the target compound from unreacted starting materials, by-products, and other impurities, as well as to quantify its purity. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile and thermally sensitive compounds like 5-(4-chlorophenyl)nicotinamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis due to the compound's aromatic systems, which provide moderate hydrophobicity.

In a typical RP-HPLC method, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobic character. The mobile phase generally consists of a mixture of an aqueous buffer (often containing a modifying agent like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govacademicjournals.org Elution is performed either isocratically (constant mobile phase composition) or using a gradient (changing composition) to achieve optimal separation of all components in a sample mixture. bevital.no Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) and chlorophenyl rings in the molecule exhibit strong absorbance in the UV region, typically around 260 nm. researchgate.net The retention time of the main peak provides a qualitative identifier under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Representative HPLC Parameters for Analysis of Nicotinamide (B372718) Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system to move the sample through the column. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) at 260 nm | Detects and quantifies the compound based on UV absorbance. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which has a relatively high molecular weight and boiling point, direct GC analysis can be challenging without derivatization to increase its volatility and thermal stability. However, GC coupled with a mass spectrometer (GC-MS) is highly effective for identifying volatile impurities that may be present from the synthesis process. mdpi.comresearchgate.net

The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column, often a nonpolar or medium-polarity phase like a (5%-phenyl)-methylpolysiloxane, separates components based on their boiling points and interactions with the stationary phase. mdpi.comresearchgate.net The separated components are then detected, most commonly by a mass spectrometer, which provides definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the highly sensitive and specific detection power of tandem mass spectrometry. This hyphenated technique is invaluable for both the definitive identification of this compound and the quantification of trace-level impurities. bevital.nolondonmet.ac.uk

After separation on an LC column as described in the HPLC section, the eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecular ions (e.g., [M+H]⁺ in positive ion mode) with minimal fragmentation. researchgate.net The first quadrupole of the tandem mass spectrometer selects this parent ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second quadrupole, providing a unique "fingerprint" for the molecule. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), allows for extremely selective and sensitive quantification, even in complex biological matrices. nih.gov

Spectroscopic Methods for Structural Confirmation

While chromatography confirms purity, spectroscopy provides unequivocal evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are required for a complete structural assignment of this compound. Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the three protons on the pyridine ring, the four protons on the chlorophenyl ring, and the two protons of the amide (-CONH₂) group. bmrb.io The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) are used to assign each proton to its specific position in the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the five carbons of the pyridine ring, the six carbons of the chlorophenyl ring (with two pairs being equivalent due to symmetry), and the carbon of the carbonyl group (C=O). nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H2, H6 (Pyridine) | ¹H NMR | 8.5 - 9.0 | Singlet / Doublet |

| H4 (Pyridine) | ¹H NMR | 7.8 - 8.3 | Singlet / Triplet |

| H2', H6' (Chlorophenyl) | ¹H NMR | 7.4 - 7.6 | Doublet |

| H3', H5' (Chlorophenyl) | ¹H NMR | 7.3 - 7.5 | Doublet |

| -CONH₂ | ¹H NMR | 7.5 - 8.5 | Broad Singlet (2H) |

| C=O (Amide) | ¹³C NMR | 165 - 170 | - |

| C2, C6 (Pyridine) | ¹³C NMR | 148 - 155 | - |

| C4 (Pyridine) | ¹³C NMR | 135 - 140 | - |

| C3, C5 (Pyridine) | ¹³C NMR | 130 - 138 | - |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the amide group, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The presence of the chlorine substituent would be indicated by a C-Cl stretching band in the lower frequency "fingerprint" region, typically between 700 and 850 cm⁻¹. nist.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3200 - 3400 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Amide C=O | C=O Stretch | 1650 - 1680 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This destructive analytical method determines the weight percentage of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and halogens—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical data, generally within a narrow margin of ±0.4%, serves as a crucial verification of the compound's empirical formula and a strong indicator of its purity.

For a compound of interest in research, such as this compound, establishing its precise elemental composition is a critical step following synthesis to confirm that the target molecule has been successfully formed. The molecular formula of this compound is C₁₂H₉ClN₂O. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Compositional Data

The expected weight percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen in this compound are presented in the table below. These values are derived from the molecular weight of the compound and the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 61.95 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.91 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.24 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.88 |

| Total | 232.67 | 100.00 |

Detailed Research Findings

In a typical research setting, a purified sample of the synthesized this compound would be subjected to elemental analysis. The resulting experimental data would then be meticulously compared with the theoretical values. For instance, a hypothetical experimental result might yield values such as C, 61.85%; H, 3.95%; N, 12.01%; and Cl, 15.19%. The close agreement between these hypothetical experimental findings and the calculated theoretical percentages would provide strong evidence for the successful synthesis and high purity of this compound. Any significant deviation from the expected values could indicate the presence of impurities, residual solvents, or an incorrect molecular structure, necessitating further purification and analytical investigation.

This compositional verification is a fundamental quality control step, ensuring the reliability and reproducibility of subsequent spectroscopic and biological studies involving the compound.

Biological Activity and Mechanistic Studies in Preclinical Models of 5 4 Chlorophenyl Nicotinamide

Investigations into Antimicrobial Activity

There is no specific information available from the conducted searches regarding the antimicrobial activity of 5-(4-Chlorophenyl)nicotinamide. Research on other nicotinamide (B372718) derivatives has shown varied antimicrobial effects, but these findings cannot be directly attributed to the specified compound.

Antibacterial Efficacy Studies

No studies detailing the antibacterial efficacy of this compound, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values against any bacterial strains, were identified in the search results.

Antifungal Activity Assessments

Specific assessments of the antifungal activity of this compound were not found. While the parent compound, nicotinamide, has been investigated for its activity against fungal pathogens like Candida albicans, this data is not specific to the 4-chlorophenyl derivative. nih.govmdpi.com

In Vitro Susceptibility Testing Methodologies (e.g., Broth Microdilution)

While specific studies on this compound are absent, the standard method for evaluating the in vitro antimicrobial susceptibility of novel compounds is the broth microdilution assay. nih.gov This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.gov This technique is a common practice in the screening of new potential antimicrobial agents.

Anticancer and Anti-inflammatory Research Paradigms

No dedicated research paradigms focusing on the anticancer or anti-inflammatory properties of this compound were found. The broader class of nicotinamide-related compounds is of interest in cancer and inflammation research due to its role in cellular metabolism, particularly NAD+ biosynthesis. nih.govnih.gov

Enzyme and Receptor Inhibition Profiling

A specific enzyme or receptor inhibition profile for this compound is not available in the reviewed literature. The parent compound, nicotinamide, is known to inhibit enzymes such as cytochrome P450 isoenzymes (CYP2D6, CYP3A4, and CYP2E1). nih.gov Furthermore, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, are being investigated as potential anticancer agents. nih.gov However, no data confirms that this compound specifically inhibits these or other enzymes.

Modulation of Cellular Metabolism and Signaling Pathways

There is no available information on how this compound modulates cellular metabolism or specific signaling pathways. Nicotinamide and its metabolites are central to cellular energy and signaling, playing key roles in NAD+ metabolism, which is crucial for processes like DNA repair and cellular stress responses. nih.govnih.gov Disrupting NAD+ biosynthesis is a strategy being explored in cancer therapy, but the specific effects of this compound on these pathways have not been documented. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological activity and mechanistic studies of the chemical compound This compound in the preclinical contexts outlined.

Extensive searches for data pertaining to this specific molecule's effects on the following have yielded no results:

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Synthesis Regulation

Sirtuin and Poly(ADP-ribose) Polymerase (PARP) Activity Modulation

Oxidative Stress Mitigation and Antioxidant Mechanisms

Neuronal Acetylcholine (B1216132) Receptor (nAChR) Modulation

DNA Repair Enhancement and Cellular Energy Homeostasis

Antiviral Research Approaches

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a list of mentioned compounds as requested, because the foundational research on This compound for these biological activities does not appear to be published in the accessible domain.

Other Emerging Biological Activities and Therapeutic Potential

Emerging evidence from preclinical models points towards the potential anti-diabetic and analgesic properties of compounds structurally similar to this compound. These findings, while not directly pertaining to the specified compound, offer valuable insights into the possible biological activities that warrant further investigation.

Anti-diabetic Activity:

The anti-diabetic potential of nicotinamide and its derivatives is an area of active research. Nicotinamide, a form of vitamin B3, is known to play a role in protecting pancreatic beta cells and may influence glucose metabolism. nih.gov Preclinical studies on various nicotinamide derivatives have explored their efficacy in animal models of diabetes. For instance, research on nicotinic acids has demonstrated their potential as liver-targeted SCD inhibitors with anti-diabetic efficacy in preclinical models. researchgate.net The streptozotocin-nicotinamide induced diabetic model is a commonly used method to study type 2 diabetes in rodents, highlighting the relevance of the nicotinamide structure in this field. preprints.orgscielo.br

One of the key mechanisms through which some anti-diabetic drugs exert their effects is the inhibition of dipeptidyl peptidase-IV (DPP-IV). While no specific studies have been identified that test this compound as a DPP-IV inhibitor, the broader class of nicotinamide derivatives has been investigated for this activity. The development of novel DPP-IV inhibitors often involves the synthesis and evaluation of various heterocyclic compounds, including those with a nicotinamide core.

Analgesic Activity:

The potential for nicotinamide derivatives to act as analgesics is also an emerging area of interest. Preclinical studies on related compounds have shown promise in various pain models. For example, research on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a chlorophenyl group, has demonstrated significant analgesic activity in rats. nih.gov Similarly, studies on other structurally related compounds have shown analgesic effects in models such as the acetic acid-induced writhing test, a common screening method for peripheral analgesics. brieflands.com The structural modifications of piperidine (B6355638) analogues, which can be considered related to the nicotinamide structure, have been shown to enhance analgesic activity.

While the direct analgesic effects of this compound have not been reported, the presence of the 4-chlorophenyl moiety is a feature found in some compounds with demonstrated analgesic properties. Further research is necessary to determine if this specific substitution on the nicotinamide backbone confers any analgesic activity.

Structure Activity Relationship Sar and Structural Optimization of 5 4 Chlorophenyl Nicotinamide Analogs

Systematic Modification of the Nicotinamide (B372718) Scaffold

The nicotinamide core of 5-(4-chlorophenyl)nicotinamide serves as a versatile platform for structural modifications aimed at enhancing biological potency and selectivity. Research into related nicotinamide-based inhibitors has demonstrated that alterations to this scaffold are critical for modulating activity.

In the development of selective inhibitors for the NaV1.8 sodium channel, a systematic SAR study was conducted on a series of compounds built upon a 5-chloro-6-methyl nicotinamide scaffold. The introduction of bicyclic aromatic fragments was a key strategy. While the core nicotinamide structure was maintained, modifications to other parts of the molecule attached to the nicotinamide ring were explored. For instance, compound 2c from this series, which incorporates a 4,4-difluoroazepan-1-yl group at the 2-position and a methyl group at the 6-position of the nicotinamide ring, exhibited moderate inhibitory activity against human NaV1.8 channels with an IC50 of 50.18 ± 0.04 nM. researchgate.netnih.govnoaa.gov This study highlights that while the fundamental nicotinamide structure is essential, its substitution pattern profoundly influences biological outcomes.

Further illustrating the importance of the nicotinamide scaffold, studies on thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors have shown that the core heterocyclic system is a key determinant of binding. nih.gov Although not a direct modification of nicotinamide, the principles of altering heterocyclic cores to optimize kinase inhibition are transferable. The proposed binding modes for these inhibitors suggest that even subtle changes, such as substituent placement, can lead to different binding orientations within the kinase active site. nih.gov

The following table summarizes the activity of a key analog from a systematic modification study of a related nicotinamide scaffold.

| Compound | Target | IC50 (nM) |

| 2c | hNaV1.8 | 50.18 ± 0.04 |

Data sourced from studies on selective NaV1.8 inhibitors. researchgate.netnih.govnoaa.gov

Influence of the 4-Chlorophenyl Moiety on Biological Potency

The 4-chlorophenyl group at the 5-position of the nicotinamide ring is a crucial determinant of the biological activity of these analogs. Its electronic and steric properties play a significant role in the interaction with target proteins.

In the context of protein kinase CK2 inhibitors, the discovery of CX-4945 (5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine-8-carboxylic acid) underscores the importance of the chlorophenyl moiety. nih.gov While the core is a benzo[c] nih.govnih.govnaphthyridine, the presence of a chlorophenylamino group is critical for its high potency (Ki = 0.38 nM). nih.gov Molecular modeling studies of CX-4945 revealed that the chlorophenyl group engages in hydrophobic interactions within the ATP binding site of the kinase. nih.gov This suggests that the 4-chlorophenyl group in this compound likely serves a similar role in anchoring the molecule within the target's binding pocket.

Furthermore, in the development of Aurora kinase inhibitors, a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were investigated. nih.gov It was found that the potency and selectivity of these compounds were correlated with the presence of a substituent at the para-position of the aniline (B41778) ring. nih.gov The lead compound from this series, 18 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has a morpholino group at the para-position, demonstrated potent inhibition of Aurora A and B kinases with Ki values of 8.0 and 9.2 nM, respectively. nih.gov This highlights the general principle that para-substitution on a phenyl ring can significantly enhance inhibitory activity against kinases.

The table below presents data on compounds where a chlorophenyl or a similarly substituted phenyl group is crucial for activity.

| Compound | Target | Ki (nM) |

| CX-4945 | Protein Kinase CK2 | 0.38 |

| 18 | Aurora A Kinase | 8.0 |

| 18 | Aurora B Kinase | 9.2 |

Data sourced from studies on CK2 and Aurora kinase inhibitors. nih.govnih.gov

Correlations Between Molecular Features and Efficacy Profiles

For the selective NaV1.8 inhibitor 2c , the combination of the 5-chloro-6-methyl nicotinamide scaffold with the 4,4-difluoroazepan-1-yl and a bicyclic aromatic fragment led to not only potent inhibition but also excellent selectivity (over 200-fold against other NaV channels) and in vivo analgesic potency. researchgate.netnih.govnoaa.gov This demonstrates that a synergistic combination of optimized fragments is necessary to achieve a desirable efficacy profile.

In the case of the CK2 inhibitor CX-4945 , the high potency is attributed to a combination of hydrophobic interactions from the chlorophenyl group, an ionic bridge formed by the carboxylic acid, and hydrogen bonding with the kinase hinge region. nih.gov This multi-faceted interaction profile results in a highly potent and selective inhibitor that has advanced to clinical trials. nih.gov

Similarly, for the Aurora kinase inhibitor 18 , the potent anticancer effects were a direct result of the cellular inhibition of Aurora A and B kinases, leading to mitotic failure and cell death. nih.gov The specific combination of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core with the para-morpholino substituent was key to achieving this cellular efficacy. nih.gov

The data presented in the tables for sections 5.1 and 5.2 illustrate these correlations, where specific structural motifs are linked to potent inhibitory activity against their respective targets.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling and rational ligand design are powerful tools that have been instrumental in the discovery and optimization of inhibitors based on scaffolds related to this compound. These computational approaches help to identify the key chemical features required for biological activity and guide the design of new, more potent analogs.

For instance, in the discovery of new inhibitors for transforming growth factor-beta type I receptor (ALK5), 3D pharmacophore models were established based on known inhibitors. The best model, Hypo1, was used as a 3D query for virtual screening of compound libraries. nih.gov This approach, combined with docking studies, successfully identified novel lead compounds for in vitro testing. nih.gov

Similarly, a structure-based pharmacophore model was developed for cyclin-dependent kinase 2 (CDK2). nih.gov This model, which complemented the ATP binding pocket, consisted of four pharmacophoric features. It was used to screen a database of natural products, leading to the identification of a promising phytoinhibitor. nih.gov The pharmacophore mapping analysis confirmed the fit of the identified compound within the active site. nih.gov

These examples demonstrate the utility of pharmacophore modeling in rationally designing inhibitors. For this compound analogs, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the nicotinamide nitrogen), a hydrogen bond donor (the amide N-H), an aromatic ring feature (the pyridine (B92270) ring), and a hydrophobic feature (the 4-chlorophenyl group). Such a model could be used to screen for new compounds with the potential to inhibit relevant biological targets.

Computational Chemistry and in Silico Modeling Investigations of 5 4 Chlorophenyl Nicotinamide

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science, providing deep insights into the structural, electronic, and reactive properties of molecules. For 5-(4-Chlorophenyl)nicotinamide, a compound of interest in medicinal chemistry, these computational approaches allow for a detailed exploration of its potential behavior and interactions at the molecular level. While comprehensive studies focusing exclusively on this compound are not extensively available in public literature, the application of these methods to analogous and related nicotinamide (B372718) derivatives provides a robust framework for understanding its characteristics.

Target Identification and Validation Strategies for 5 4 Chlorophenyl Nicotinamide

Identification of Specific Enzyme Targets (e.g., NAMPT, Src Kinases)

A primary strategy for target identification involves screening the compound against enzymes for which other nicotinamide (B372718) derivatives are known modulators.

Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. frontiersin.orggenome.jp It catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN). medchemexpress.com Due to the high metabolic demands of cancer cells, they are often highly dependent on this pathway, making NAMPT a significant target in oncology. frontiersin.orgacs.org Numerous nicotinamide derivatives have been developed as potent NAMPT inhibitors. medchemexpress.comacs.org

A key therapeutic strategy involves exploiting synthetic lethality. nih.gov In cancers deficient in the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which functions in an alternative NAD+ synthesis pathway, cells become entirely reliant on NAMPT. Inhibition of NAMPT in these NAPRT-deficient tumors is a promising and selective anti-cancer approach. nih.gov Given that 5-(4-Chlorophenyl)nicotinamide contains the core nicotinamide structure, evaluating its inhibitory activity against NAMPT is a priority.

Table 1: Examples of Nicotinamide Derivative NAMPT Inhibitors

| Compound Name | Target | Activity (IC₅₀) |

|---|---|---|

| Daporinad (FK866) | NAMPT | 0.09 nM |

| Padnarsertib (KPT-9274) | NAMPT, PAK4 | <100 nM (NAMPT) |

| GNE-618 | NAMPT | 6 nM |

| A4276 | NAMPT | 492 nM |

This table presents data for various nicotinamide derivatives to illustrate the potential for this class of compounds to inhibit NAMPT. Data sourced from medchemexpress.comnih.gov.

Src Family Kinases and Other Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases involved in regulating cellular processes like proliferation, differentiation, and survival. nih.gov Their dysregulation is linked to various diseases, including cancer, making them attractive therapeutic targets. nih.govrndsystems.com While specific inhibitors for SFKs exist, the nicotinamide scaffold is a well-established "privileged structure" in kinase inhibitor design more broadly. For instance, derivatives of nicotinamide have been successfully developed as potent inhibitors of other kinases, such as Aurora kinases, which are crucial for cell cycle progression, and RET tyrosine kinase. nih.govrsc.org The design strategy often involves modifying the nicotinamide core to fit into the ATP-binding pocket of the target kinase. nih.gov Therefore, a logical validation strategy for this compound would include screening against a panel of kinases, including the Src family.

Characterization of Receptor Interactions (e.g., nAChR, TGR5, NaV1.8)

The interaction of this compound with various cell surface receptors can be explored based on the known activities of related compounds.

Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for neurotransmission in the central and peripheral nervous systems. nih.govfrontiersin.org They are composed of various subunits, with the α4β2 and α7 subtypes being the most predominant in the brain and common targets for drug discovery related to cognitive function and other CNS disorders. nih.govsigmaaldrich.com Given that nicotinamide itself can influence neuronal health and function, and the structural similarity to other known nAChR ligands, screening for binding and functional modulation of major nAChR subtypes is a key step. nih.gov

TGR5

TGR5 (also known as GPBAR1) is a G protein-coupled receptor activated by bile acids. patsnap.com Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in regulating glucose metabolism and energy homeostasis. patsnap.comnih.gov This makes TGR5 an attractive target for metabolic diseases. patsnap.com Research has identified 4-benzofuranyloxynicotinamide derivatives as novel and highly potent TGR5 agonists. nih.govresearchgate.net This precedent strongly suggests that this compound should be evaluated for agonistic activity at the TGR5 receptor.

Table 2: In Vitro Potency of Nicotinamide Derivatives as TGR5 Agonists

| Compound | Target | Activity (EC₅₀) |

|---|---|---|

| Compound 9r (a 4-benzofuranyloxynicotinamide) | hTGR5 | 0.28 nM |

| Compound 9r (a 4-benzofuranyloxynicotinamide) | mTGR5 | 0.92 nM |

This table highlights the high potency of a nicotinamide derivative at the TGR5 receptor, indicating a promising area of investigation for this compound. Data sourced from nih.gov.

NaV1.8

The voltage-gated sodium channel NaV1.8 is preferentially expressed in peripheral sensory neurons and is a genetically validated target for pain. nih.govnih.gov Blocking this channel can reduce the transmission of pain signals. A series of aryl-substituted nicotinamide derivatives have been reported as potent and selective inhibitors of NaV1.8. nih.govrti.orgmedchemexpress.com These compounds have shown efficacy in animal models of inflammatory and neuropathic pain. The structural features of this compound, an aryl-substituted nicotinamide, make it a prime candidate for investigation as a NaV1.8 channel blocker.

Table 3: Inhibitory Activity of an Aryl-Substituted Nicotinamide Derivative against NaV1.8

| Compound Class | Target | Activity |

|---|---|---|

| Aryl-substituted nicotinamide derivatives | NaV1.8 | Potent and selective inhibition |

This table summarizes findings on a class of nicotinamide derivatives, suggesting a key validation strategy for this compound. Data sourced from nih.gov.

Cellular Pathway Interrogation and Network Analysis

The biological activity of this compound can be understood by examining its effects on key cellular pathways. The primary pathway associated with nicotinamide is the NAD+ salvage pathway. frontiersin.org

Inhibition of NAMPT by a nicotinamide derivative leads to the depletion of cellular NAD+ pools. This has profound downstream consequences, particularly in highly metabolic cells like cancer cells. Reduced NAD+ levels impair energy production through glycolysis and oxidative phosphorylation and disrupt the function of NAD+-dependent enzymes such as PARPs, which are critical for DNA repair. nih.gov This cascade can induce mitochondrial dysfunction, increase oxidative stress, and ultimately trigger apoptosis. nih.govresearchgate.net Therefore, a crucial step in characterizing this compound is to measure its impact on cellular NAD+ levels, mitochondrial respiration, and markers of apoptosis in relevant cell lines. Network analysis using databases like KEGG can help map these interactions and predict broader effects on metabolism and cell signaling. genome.jp

Mechanistic Elucidation of Ligand-Target Interactions

Elucidating the precise molecular mechanism of interaction between this compound and its validated targets is essential. The mechanism is entirely dependent on the nature of the target.

Enzyme Inhibition (NAMPT/Kinases): For enzyme targets like NAMPT or various kinases, the mechanism is likely competitive inhibition. The compound would be expected to bind to the active site—specifically the nicotinamide-binding pocket of NAMPT or the ATP-binding site of a kinase—thereby preventing the binding of the natural substrate and blocking the enzyme's catalytic function. nih.govnih.gov

Receptor Modulation (TGR5/nAChR): For receptor targets, the mechanism could be agonism or antagonism. If acting as a TGR5 agonist, the compound would bind to the receptor and induce a conformational change that triggers downstream signaling cascades, such as an increase in intracellular cAMP. nih.govnih.gov For nAChRs, it could act as an agonist, opening the ion channel, or as an antagonist, blocking its activation by acetylcholine. frontiersin.org

Ion Channel Blockade (NaV1.8): For an ion channel like NaV1.8, the mechanism would involve direct physical blockade of the channel pore, preventing the influx of sodium ions and thereby inhibiting neuronal depolarization. nih.gov

To confirm these mechanisms, detailed biophysical and structural studies, such as X-ray crystallography or cryo-electron microscopy of the ligand-target complex, would be required. Molecular docking simulations can also provide valuable insights into the specific binding mode and key interactions. nih.gov

Preclinical Research Applications and Drug Discovery Perspectives for 5 4 Chlorophenyl Nicotinamide

Lead Compound Identification and Optimization Strategies

The initial step in drug discovery is the identification of a "lead compound"—a chemical entity that demonstrates a desired biological activity and serves as the starting point for further development. slideshare.net For a compound like 5-(4-Chlorophenyl)nicotinamide, lead identification could arise from several methods, including high-throughput screening (HTS) of large compound libraries against a specific biological target. slideshare.netresearchgate.net

Once a "hit" or lead compound is identified, it undergoes a process of optimization to enhance its drug-like properties. This iterative "design-make-test" cycle aims to improve several key parameters: nuvisan.com

Potency: Increasing the compound's activity at its intended target.

Selectivity: Ensuring the compound acts specifically on the desired target, minimizing off-target effects.

Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it can reach its target in the body and remain there for a sufficient duration. researchgate.net

In Vitro Preclinical Evaluation Paradigms

Before any testing in living organisms, a lead compound must be thoroughly characterized through a battery of in vitro (cell-based and non-cellular) assays. These laboratory tests are designed to confirm the compound's mechanism of action, potency, and potential for cytotoxicity. mdpi.com

For a compound like this compound, the in vitro evaluation would depend on the therapeutic target.

Antifungal Research: Drawing from studies on similar nicotinamide (B372718) derivatives, the compound would be tested against various fungal strains, such as Candida albicans. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth. nih.gov A lower MIC value indicates higher potency.

Anticancer Research: Based on the known activities of other nicotinamides, the compound could be evaluated for its effects on cancer cells. nih.gov Standard in vitro assays include:

Cytotoxicity Assays: Testing the compound against a panel of human cancer cell lines (e.g., melanoma, breast, colon cancer) to determine the concentration that inhibits cell growth by 50% (IC50). ekb.egnih.gov

Cell Cycle Analysis: Assessing whether the compound causes cells to arrest in a specific phase of the cell cycle, which can halt proliferation. nih.govnih.gov

Apoptosis Assays: Determining if the compound induces programmed cell death in cancer cells. nih.govnih.gov

The following interactive table summarizes in vitro antifungal activity data for a series of nicotinamide derivatives, illustrating the type of data generated during this evaluation phase. nih.gov

| Compound | Target Organism | MIC (µg/mL) |

| Derivative A | C. albicans SC5314 | >64 |

| Derivative B | C. albicans SC5314 | 16 |

| Derivative 16g | C. albicans SC5314 | 0.25 |

| Derivative D | C. albicans SC5314 | 32 |

| Fluconazole (Control) | C. albicans SC5314 | 0.5 |

This table is representative of data from studies on nicotinamide derivatives and is for illustrative purposes.

Additionally, cytotoxicity against normal human cells (e.g., human umbilical vein endothelial cells - HUVECs) is assessed to ensure the compound is selectively toxic to the target pathogen or cancer cells, providing an early indication of its therapeutic window. nih.gov

In Vivo Preclinical Efficacy Assessments

Compounds that show promising results in vitro advance to in vivo studies, which are conducted in animal models to evaluate their efficacy and behavior within a living system. These assessments are critical for determining if the compound's in vitro activity translates to a therapeutic effect. researchgate.net

The design of in vivo studies for this compound would be guided by its intended application:

Oncology: In cancer research, a common approach is to use xenograft models, where human tumor cells are implanted into immunocompromised mice. researchgate.net Following tumor establishment, the mice are treated with the compound, and its efficacy is measured by the delay in tumor growth or reduction in tumor volume compared to untreated controls. nih.govnih.gov Studies on nicotinamide have shown it can significantly delay melanoma tumor growth in mice. nih.gov

Infectious Diseases: For antifungal research, animal models of infection are used. For example, a mouse model of systemic candidiasis would be employed to see if the compound can reduce the fungal burden in organs like the kidneys and improve survival rates. nih.gov

Neuroscience: For compounds targeting the central nervous system, such as modulators of the α7 nicotinic acetylcholine (B1216132) receptor, pharmacokinetic studies are first performed in animals like rats to confirm that the compound can cross the blood-brain barrier. acs.org Efficacy would then be tested in models of cognitive dysfunction.

The table below shows representative in vivo efficacy data for a nicotinamide derivative (Compound 4f) tested as a fungicide in a greenhouse setting, demonstrating its ability to control cucumber downy mildew. mdpi.com

| Compound | Disease | Efficacy (% Control) at 100 mg/L | Efficacy (% Control) at 200 mg/L |

| Compound 4f | Cucumber Downy Mildew | 70% | 79% |

| Flumorph (Fungicide) | Cucumber Downy Mildew | - | 56% |

| Mancozeb (Fungicide) | Cucumber Downy Mildew | 76% (at 1000 mg/L) | - |

This table is representative of data from studies on nicotinamide derivatives and is for illustrative purposes.

These in vivo studies provide essential data on whether a compound has a real therapeutic effect and helps to establish a potential dosing regimen for future clinical trials. nih.gov

Q & A

Q. What established synthetic routes are available for 5-(4-Chlorophenyl)nicotinamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves cyclocondensation or hydrolysis of ester intermediates. For example, a related compound, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, is synthesized via reaction with sodium hydride and methyl halide, followed by hydrolysis to achieve high yields (82–99%) . Similarly, cyclocondensation of carbon disulfide with aminium chloride derivatives at 130°C can yield thiazolidinone analogs with 82% efficiency . Key factors include:

- Temperature : Elevated temperatures (e.g., 130°C) improve reaction kinetics but may require controlled conditions to avoid decomposition.

- Catalysts : Sodium hydride enhances nucleophilic substitution in ester intermediates .

- Purification : Hydrolysis steps must be optimized to isolate the amide product from by-products.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : 1H and 13C NMR data (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) resolve substituent positions and confirm regioselectivity .

- X-ray Crystallography : Bond angles (e.g., 118.78° for C–C–C linkages) and distances (1.4–1.5 Å for C–N bonds) validate spatial arrangements .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 343.21 g/mol for Boscalid, a nicotinamide derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?

By-product formation is mitigated through:

- Stoichiometric Control : Excess reagents (e.g., methyl halide) drive reactions to completion but require careful quenching to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing unintended cyclization .

- Reaction Monitoring : TLC or HPLC tracks intermediate formation; for example, in the synthesis of imidazolidinones, acetic acid at 25°C suppresses dione by-products (5% yield vs. 85% for the desired product) .

Q. What computational methods are recommended for predicting the reactivity of this compound derivatives?

- Density Functional Theory (DFT) : Models electron density to predict regioselectivity in electrophilic substitutions (e.g., chlorophenyl group orientation) .

- Molecular Docking : Screens potential binding affinities for targets like fungal cytochrome P450 enzymes, leveraging structural data from PubChem (e.g., InChIKey: WYEMLYFITZORAB-UHFFFAOYSA-N) .

- QSPR Models : Relate substituent effects (e.g., trifluoromethyl groups) to physicochemical properties like logP or solubility .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

- Cross-Validation : Compare NMR, IR, and MS data with literature (e.g., Boscalid’s 13C NMR peaks at 120–150 ppm for aromatic carbons ).

- Dynamic NMR : Resolves conformational equilibria in flexible derivatives (e.g., temperature-dependent splitting of NH protons) .

- Crystallographic Refinement : Corrects bond angle outliers (e.g., deviations >5° from idealized geometries) using software like Olex2 .

Q. How do structural modifications to this compound impact its biological activity?

- Substituent Effects : Adding electron-withdrawing groups (e.g., –CF3) enhances antifungal activity by increasing membrane permeability .

- Steric Hindrance : Bulky substituents at the pyridine ring reduce binding to non-target enzymes, as seen in Boscalid’s selectivity for succinate dehydrogenase .

- Hydrogen Bonding : Amide groups (e.g., –CONH–) improve interactions with catalytic residues in enzyme active sites .

Methodological Guidelines

- Synthesis Replication : Follow documented procedures (e.g., cyclocondensation in ) and report yields, m.p., Rf values, and spectral data .

- Data Reporting : Include microanalysis for new compounds (e.g., C, H, N content ±0.4%) and compare with theoretical values .

- FAIR Principles : Archive raw data in repositories like Chemotion or RADAR4Chem to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.